5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Overview
Description
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is a chemical compound with the molecular formula C14H11ClNS. It is known for its unique structure, which includes a thieno[3,2-c]pyridinium core substituted with a 2-chlorobenzyl group. This compound is often used in pharmaceutical research and has various applications in scientific studies.
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting. By targeting this receptor, the compound can influence the body’s clotting mechanism.
Mode of Action
This compound acts as a reversible antagonist of the P2Y12 receptor . This means it binds to the receptor and blocks its activation, without triggering the receptor’s usual response. This blockage prevents platelets from aggregating, thereby inhibiting blood clot formation.
Result of Action
By inhibiting platelet aggregation, this compound can reduce the risk of thrombotic events , such as stroke, in patients known to have atherosclerosis . This makes it a valuable tool in the prevention of these life-threatening events.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium typically involves the reaction of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thieno[3,2-c]pyridine derivatives .
Scientific Research Applications
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents, particularly in the treatment of cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet activity.
Prasugrel: A more potent thienopyridine derivative used in the prevention of thrombotic events.
Uniqueness
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is unique due to its specific substitution pattern and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLLGWEACZMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClNS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721387-90-2 | |
Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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